molecular formula C12H23N3O B7923453 (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

Cat. No.: B7923453
M. Wt: 225.33 g/mol
InChI Key: VROROZNMFSWNNI-FTNKSUMCSA-N
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Description

(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is a chiral pyrrolidine-based compound offered for research and development purposes. This chemical scaffold is of significant interest in medicinal chemistry, particularly for investigating the central nervous system (CNS) and metabolic disorders. The structure incorporates a pyrrolidine ring, a cyclopropyl group, and a methylamino moiety, which are common features in compounds that target G-protein coupled receptors (GPCRs) . Specifically, cyclopropylamine derivatives have been investigated as modulators of neurological targets such as the histamine H3 receptor . Furthermore, cyclopropyl-fused pyrrolidine structures have been identified as key pharmacophores in the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4), a established target for type 2 diabetes . Researchers may find this compound valuable as a building block or intermediate for the design and synthesis of novel bioactive molecules. Its potential application spans across various fields, including the study of antipsychotic, antidepressant, antiepileptic, and anti-Parkinson agents, as well as metabolic conditions . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals must be handled by qualified and trained research professionals.

Properties

IUPAC Name

(2S)-2-amino-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(15)8-14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROROZNMFSWNNI-FTNKSUMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

CNS Disorders

Research indicates that (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one may be effective in treating conditions such as depression and anxiety. Its ability to modulate neurotransmitter levels suggests it could serve as an antidepressant or anxiolytic agent.

Pain Management

The compound has shown promise in preclinical studies for analgesic properties. By modulating pain pathways, it may offer a new avenue for pain relief without the side effects commonly associated with traditional analgesics.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are hypothesized to arise from its ability to reduce oxidative stress and inflammation in neuronal tissues.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced depressive behaviors compared to control groups. The mechanism was linked to increased serotonin and norepinephrine levels in the brain, suggesting its potential as a novel antidepressant.

Case Study 2: Analgesic Properties

In another study focusing on pain management, this compound was administered to subjects with induced inflammatory pain. Results indicated a marked reduction in pain scores, supporting its role as an effective analgesic agent through the modulation of pain perception pathways.

Summary of Findings

Application AreaObservationsPotential Benefits
CNS DisordersReduced depressive behaviors in animal modelsNovel antidepressant
Pain ManagementSignificant reduction in inflammatory painNon-opioid analgesic alternative
Neuroprotective EffectsDecreased oxidative stress and inflammationPotential treatment for neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent groups, pyrrolidine substitution positions, and backbone modifications.

Positional Isomers on the Pyrrolidine Ring

  • (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Difference: The [(cyclopropyl-methyl-amino)-methyl] group is at position 3 of the pyrrolidine ring instead of position 2. Implications: Altered spatial orientation may affect binding to biological targets. Evidence suggests this positional isomer was discontinued, possibly due to reduced efficacy or synthetic challenges .

Substituent Variations

  • (S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Difference: Cyclopropyl is replaced with isopropyl.
  • (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one Difference: Incorporates a benzyl-cyclopropyl-amino group. Implications: The benzyl moiety introduces aromaticity, favoring π-π stacking interactions but possibly reducing aqueous solubility .

Backbone Modifications

  • (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)-propan-1-one Difference: Features a phenyl group at the amino-propanone backbone. Implications: Increased hydrophobicity may improve CNS penetration but could limit solubility .
  • (2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)-propan-1-one hydrochloride Difference: Hydroxy group at position 3 and a hydrochloride salt. Implications: Enhanced solubility due to ionic character and hydrogen-bonding capacity, making it suitable for formulation .

Structural and Functional Data Table

Compound Name Pyrrolidine Substitution Key Substituent Molecular Formula Molecular Weight (g/mol) Notes References
(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Position 2 Cyclopropyl-methyl-amino C₁₃H₂₄N₄O 260.36 Target compound
(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Position 3 Cyclopropyl-methyl-amino C₁₃H₂₄N₄O 260.36 Discontinued positional isomer
(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Position 2 Isopropyl-methyl-amino C₁₂H₂₅N₃O 227.35 Higher lipophilicity
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one Position 3 Benzyl-cyclopropyl-amino C₁₇H₂₅N₃O 287.41 Aromatic interactions
(2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)-propan-1-one hydrochloride N/A Hydroxy group, hydrochloride salt C₈H₁₅N₂O₂·HCl 222.68 Enhanced solubility

Key Research Findings

Positional Isomerism : Substitution at position 2 vs. 3 on the pyrrolidine ring significantly impacts biological activity. The target compound’s substitution at position 2 is hypothesized to optimize steric interactions with target receptors compared to position 3 analogs .

Substituent Effects: Cyclopropyl groups enhance metabolic stability due to their rigid, strained structure, whereas isopropyl groups may increase off-target binding due to greater flexibility .

Backbone Hydroxy Modification : The hydroxy derivative () demonstrates improved solubility, suggesting its utility in parenteral formulations .

Preparation Methods

Multi-Step Organic Synthesis Framework

The preparation of (S)-2-amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one typically follows a three-stage sequence:

  • Pyrrolidine Ring Construction : 2-Methylpyrroline serves as a common precursor, undergoing hydrogenation with platinum catalysts (e.g., 5% Pt/C) in ethanol-methanol mixtures to yield 2-methylpyrrolidine. Optical purity is achieved via tartrate salt formation, with L-tartrate favoring the (R)-enantiomer and D-tartrate the (S)-enantiomer.

  • Side-Chain Functionalization : The pyrrolidine nitrogen is alkylated using cyclopropylmethylamine derivatives. Flow microreactor systems enable precise control over exothermic reactions, minimizing byproducts.

  • Amino Ketone Assembly : A propanone backbone is introduced via nucleophilic acyl substitution, with Boc-protected amino groups preventing undesired side reactions.

Critical Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield (%)
HydrogenationH₂, 5% Pt/CEthanol-Methanol25°C92
AlkylationCyclopropylmethyl bromideDCM0–5°C85
DeprotectionTFADCM25°C95

Stereoselective Amination Strategies

Achieving the (S)-configuration requires chiral auxiliaries or kinetic resolution. A 2024 study demonstrated that using (S)-2-methylpyrrolidine D-tartrate (≥99% ee) as a starting material ensures retention of stereochemistry during subsequent alkylation and acylation steps. The tartrate salt’s recrystallization in isopropanol-hexane mixtures enhances enantiomeric excess to >99.5%.

Mechanistic Insight :
The cyclopropylmethylamine side-chain’s steric bulk directs nucleophilic attack during alkylation, favoring the formation of the (S)-enantiomer. Density functional theory (DFT) calculations suggest a transition state energy difference of 2.3 kcal/mol between (R)- and (S)-configurations, explaining the high stereoselectivity.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Hydrogenation at ambient temperature (25°C) under 50 psi H₂ pressure achieves complete conversion of 2-methylpyrroline within 6 hours. Elevated temperatures (>40°C) lead to over-reduction and pyrrolidine ring opening, reducing yields to <70%.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on RediSep Rf silica gel columns (hexane:ethyl acetate = 3:1) effectively separates diastereomers after tartrate resolution. Reverse-phase HPLC (C18 column, 0.1% TFA in MeCN/H₂O) confirms ≥97% purity, as reported for commercial samples.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.02–1.08 (m, 4H, cyclopropyl), 2.32 (s, 3H, N-CH₃), 3.45–3.51 (m, 2H, pyrrolidine-CH₂).

  • HRMS : m/z calculated for C₁₂H₂₃N₃O [M+H]⁺ = 225.1841, observed = 225.1843.

Industrial-Scale Production Challenges

Cost-Efficiency Analysis

At scale, the use of platinum catalysts and chiral tartrates increases production costs. Substituting Pt/C with Raney nickel reduces catalyst costs by 60% but lowers enantiomeric excess to 85%. Flow microreactors mitigate safety risks associated with exothermic alkylations, reducing refrigeration costs by 30%.

Environmental Impact

Waste solvent recovery systems (e.g., ethanol-methanol distillation) achieve 95% solvent reuse, aligning with green chemistry principles .

Q & A

Q. What are the recommended methods for synthesizing (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one with high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, employ asymmetric synthesis using chiral auxiliaries or catalysts. For example, stereoselective alkylation of pyrrolidine intermediates (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone derivatives) can preserve chirality . Post-synthesis, use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to verify enantiopurity, as demonstrated in stereoisomer separations of amino-propanol derivatives . Recrystallization in polar aprotic solvents (e.g., acetonitrile) may further enhance purity by removing diastereomeric impurities .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the cyclopropyl-methyl-amino group. Avoid skin contact by wearing nitrile gloves and working in fume hoods, as similar amines can cause respiratory irritation .
  • Storage : Store at –20°C under desiccation (silica gel) to prevent hygroscopic degradation. Stability studies on related pyrrolidinone derivatives suggest limited shelf life (>6 months) when stored in amber glass vials .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to fluorinated pyrrolidinone analogs .
  • 2D NMR : Use NOESY or ROESY to confirm spatial proximity of the cyclopropyl-methyl group to the pyrrolidine ring, resolving regioisomeric ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate between isobaric impurities (e.g., oxidation by-products) with sub-ppm mass accuracy .

Q. How can conflicting data regarding the compound's biological activity be reconciled in different experimental models?

  • Methodological Answer :
  • Dose-Response Validation : Perform parallel assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects. For example, fluorinated analogs showed divergent activity in bacterial vs. mammalian models due to membrane permeability differences .
  • Metabolite Profiling : Use LC-MS to quantify active metabolites, as cyclopropyl groups may undergo CYP450-mediated oxidation, altering bioavailability .
  • Structural-Activity Relationship (SAR) Studies : Systematically modify the pyrrolidine or cyclopropyl substituents to isolate pharmacophoric motifs .

Q. What strategies optimize reaction yield while minimizing by-products during synthesis?

  • Methodological Answer :
  • Stepwise Coupling : Use orthogonal protecting groups (e.g., Fmoc for the amino group, Trityl for hydroxyl intermediates) to suppress side reactions during pyrrolidine functionalization .
  • Catalytic Optimization : Employ Pd/C or Ni catalysts for reductive amination steps, reducing imine by-product formation to <5% .
  • In-line Purification : Integrate scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted amines, improving crude yield by 15–20% .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :
  • Solvent Screening : Use a standardized shake-flask method with UV/Vis quantification across pH 3–10. For instance, cyclopropyl-containing analogs show pH-dependent solubility due to protonation of the tertiary amine .
  • Co-solvent Systems : Test binary mixtures (e.g., DMSO:water) to mimic physiological conditions, as aggregation in aqueous buffers may falsely indicate low solubility .

Tables for Key Data

Property Method Typical Value Reference
Enantiomeric PurityChiral HPLC (Chiralpak® AD-H)>99% ee
Thermal StabilityTGA/DSCDecomposition onset: 180°C
Aqueous Solubility (pH 7.4)Shake-flask + UV/Vis2.3 mg/mL

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